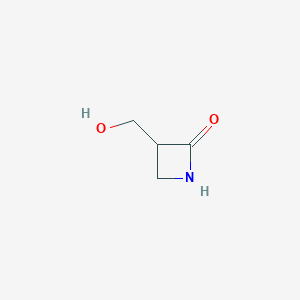

3-(Hydroxymethyl)azetidin-2-one

Description

Significance of the Azetidin-2-one (B1220530) Ring System in Contemporary Chemical Research

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the core structure of penicillin and subsequent generations of β-lactam antibiotics. rsc.orgrsc.orgsciencescholar.us These antibiotics have had an immeasurable impact on human health by combating bacterial infections. rsc.org The mechanism of action involves the acylation of essential bacterial enzymes, leading to cell wall disruption and bacterial death. rsc.orgglobalresearchonline.net

Beyond their antibacterial prowess, azetidin-2-one derivatives have emerged as a "privileged scaffold" in drug discovery. rsc.orgresearchgate.net This means the ring system is a versatile template for designing a wide array of biologically active molecules. Modern research has demonstrated that compounds incorporating the azetidin-2-one moiety exhibit a broad spectrum of pharmacological activities, including:

Anticancer researchgate.net

Antitubercular sciencescholar.us

Anticonvulsant globalresearchonline.netresearchgate.net

Anti-inflammatory researchgate.net

Cholesterol absorption inhibition globalresearchonline.net

Enzyme inhibition globalresearchonline.net

The chemical stability and the ability to access novel chemical spaces make simple β-lactam structures highly attractive for developing new therapeutic agents. rsc.orgresearchgate.net The continued emergence of antibiotic resistance further fuels the need for innovative derivatization and synthesis strategies centered around this remarkable heterocycle. rsc.orgrsc.org

Historical Context of Azetidin-2-one Synthesis and Derivatization Strategies

The first synthesis of an azetidin-2-one was accomplished by Hermann Staudinger in 1907 through the cycloaddition of a ketene (B1206846) and an imine. sciencescholar.usmdpi.com This reaction, now known as the Staudinger synthesis, remains a fundamental and widely utilized method for constructing the β-lactam ring. mdpi.com The core principle of the Staudinger synthesis involves the [2+2] cycloaddition between a ketene, often generated in situ from an acyl chloride and a base, and an imine. mdpi.comderpharmachemica.com

Over the decades, numerous modifications and alternative synthetic routes have been developed to enhance stereocontrol and introduce diverse functionalities to the azetidin-2-one core. Key strategies include:

Ester Enolate-Imine Condensation: This method provides a powerful tool for the stereoselective synthesis of β-lactams. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of azetidin-2-one derivatives. derpharmachemica.comderpharmachemica.com

Cyclization Reactions: Various intramolecular cyclization strategies have been employed to form the four-membered ring. magtech.com.cn

Reduction of Azetidin-2-ones: This approach allows for the synthesis of saturated azetidine (B1206935) rings from their corresponding lactams. magtech.com.cn

These evolving synthetic methodologies have enabled chemists to create a vast library of azetidin-2-one derivatives with tailored properties and biological activities. The ability to precisely modify the substituents at various positions of the ring is crucial for optimizing their therapeutic potential.

Distinctive Academic Research Focus on 3-(Hydroxymethyl)azetidin-2-one

Within the broader family of azetidin-2-ones, this compound has attracted specific academic interest as a valuable building block and a target for synthetic exploration. The presence of a hydroxymethyl group at the C3 position offers a key functional handle for further chemical modifications and the introduction of diverse structural motifs.

Research efforts have focused on the synthesis and characterization of this particular compound and its derivatives. For instance, the preparation of 3-amino-4-(hydroxymethyl)azetidin-2-ones has been achieved through the reaction of glycine (B1666218) enolates with imines of a glycoaldehyde. acs.org This highlights the utility of this scaffold in constructing more complex and functionally rich molecules.

Recent studies have also explored the potential of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of polymerase Theta (Polθ), an emerging target in cancer therapy. nih.gov This research underscores the contemporary relevance of this specific azetidin-2-one derivative in the quest for novel therapeutic agents. The ability to synthesize both enantiomers, such as (R)-4-(hydroxymethyl)azetidin-2-one, further expands its utility in stereospecific applications. arkpharmtech.com

Table 1: Physicochemical Properties of 4-(Hydroxymethyl)azetidin-2-one

| Property | Value |

| CAS Number | 74694-48-7 |

| Molecular Formula | C4H7NO2 |

| Molecular Weight | 101.1 g/mol |

| Melting Point | 60-66 °C |

| Boiling Point (Predicted) | 355.8 ± 15.0 °C |

This data is for the isomeric compound 4-(hydroxymethyl)azetidin-2-one, as comprehensive data for the 3-substituted isomer is less readily available in public databases. chemicalbook.com

Table 2: Spectroscopic Data Interpretation for Azetidin-2-ones

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | The carbonyl group (C=O) of the β-lactam ring typically shows a characteristic absorption band in the range of 1730-1760 cm⁻¹. mdpi.com |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The protons on the azetidinone ring exhibit characteristic chemical shifts and coupling patterns that are crucial for structural elucidation. For example, the protons at C3 and C4 often appear as distinct doublets. mdpi.com |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The carbonyl carbon of the β-lactam ring is typically observed in the range of 160-170 ppm. The chemical shifts of the other ring carbons provide valuable structural information. mdpi.comnih.gov |

| Mass Spectrometry | Mass spectrometry is instrumental in determining the molecular weight and fragmentation pattern of azetidin-2-one derivatives, aiding in their structural confirmation. nih.gov |

The focused research on this compound and its isomers demonstrates the ongoing importance of exploring the chemical space around the azetidin-2-one scaffold. The unique combination of a reactive lactam ring and a versatile functional group makes it a promising platform for the development of new molecules with significant potential in various fields of chemical science.

Properties

IUPAC Name |

3-(hydroxymethyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-2-3-1-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRACIWZIQAESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 Hydroxymethyl Azetidin 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including complex azetidin-2-one (B1220530) derivatives. nih.gov It provides unparalleled insight into the molecular framework, connectivity, and three-dimensional arrangement of atoms.

Unambiguous Structural Assignment via ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural verification of 3-(hydroxymethyl)azetidin-2-one analogues. In ¹H NMR, the chemical shifts, coupling constants, and multiplicities of the signals provide a detailed map of the proton environments within the molecule. For instance, the protons of the hydroxymethyl group, the azetidinone ring, and any substituents will exhibit characteristic resonances.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shift of each carbon atom is indicative of its electronic environment, allowing for the identification of carbonyl carbons, carbons bearing hydroxyl groups, and other functionalities. The presence of substituents on the azetidin-2-one ring can significantly influence the chemical shifts of the ring carbons, providing further structural confirmation. nih.gov While ¹H and ¹³C NMR are powerful, the presence of numerous methine protons or ester carbonyl groups can sometimes limit their effectiveness for unambiguous assignment on their own. nih.gov

A comprehensive analysis of both ¹H and ¹³C NMR spectra is often sufficient for the initial structural confirmation of many this compound analogues. rsc.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical this compound Analogue

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | 170.5 |

| C3 | 3.5 (m) | 55.2 |

| C4 | 3.8 (dd) | 45.8 |

| -CH₂OH | 3.9 (d) | 62.1 |

| -OH | 2.1 (t) | - |

| N-H | 7.5 (s) | - |

Note: This table is illustrative. Actual chemical shifts will vary depending on the specific substituents and the solvent used.

Elucidation of Molecular Connectivity and Stereochemistry Using Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unraveling complex molecular structures by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule and confirming the connectivity of the azetidinone ring and its substituents. slideshare.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C coupling). epfl.chyoutube.com It is invaluable for assigning the carbon signals based on the already assigned proton signals, or vice versa. Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). epfl.chyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments by observing long-range correlations. youtube.com For example, it can confirm the connection between a substituent and the azetidinone ring. youtube.com

The combined application of COSY, HSQC, and HMBC experiments allows for the definitive establishment of the planar structure of this compound analogues. beilstein-journals.org

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Determination

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between nuclei. ucl.ac.uk NOE-based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in determining the stereochemistry of molecules by identifying protons that are in close spatial proximity, irrespective of their bonding connectivity. wikipedia.org

In the context of this compound analogues, NOESY can be used to establish the relative configuration of substituents on the azetidinone ring. The observation of an NOE correlation between two protons indicates that they are close to each other in space (typically within 5 Å). wikipedia.orgyoutube.com This information is critical for distinguishing between different diastereomers. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, allowing for qualitative and sometimes quantitative distance estimations. nsf.gov

Application of Chiral Shift Reagents for Enantiomeric Excess Evaluation

For chiral this compound analogues, determining the enantiomeric excess (ee) is often necessary. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this analysis. mit.edu

Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the analyte, forming diastereomeric complexes. researchgate.net This interaction induces changes in the chemical shifts of the protons in the analyte, and importantly, the magnitude of this induced shift is different for the two enantiomers. This results in the splitting of formerly equivalent signals in the ¹H NMR spectrum into two separate sets of signals, one for each enantiomer. tcichemicals.comtcichemicals.comnih.gov The ratio of the integrated areas of these separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS) for Molecular Confirmation

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov For this compound analogues, MS is used to confirm the molecular formula by accurately measuring the mass-to-charge ratio (m/z) of the molecular ion. High-resolution mass spectrometry (HRMS) can provide mass measurements with high accuracy, further solidifying the elemental composition.

Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are extremely powerful for the analysis of complex mixtures and for providing further structural confirmation. nih.gov LC separates the components of a mixture, and the eluting compounds are then introduced into the mass spectrometer for detection and identification. LC-MS/MS, which involves tandem mass spectrometry, can provide even more detailed structural information through fragmentation analysis. nih.gov The fragmentation pattern of a molecule is often characteristic and can be used to confirm its structure.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netmdpi.commdpi.com These techniques are based on the principle that molecules absorb infrared radiation or scatter light at frequencies corresponding to their natural vibrational modes. researchgate.net

For this compound analogues, vibrational spectroscopy can be used to confirm the presence of key functional groups:

C=O stretch: The carbonyl group of the β-lactam ring will exhibit a strong absorption band in the IR spectrum, typically in the range of 1730-1760 cm⁻¹. The exact frequency can be influenced by ring strain and substituents.

O-H stretch: The hydroxyl group of the hydroxymethyl substituent will show a broad absorption band in the region of 3200-3600 cm⁻¹, often indicative of hydrogen bonding. nih.gov

N-H stretch: If the nitrogen of the azetidinone ring is unsubstituted, an N-H stretching vibration will be observed, typically in the range of 3100-3500 cm⁻¹.

C-N and C-O stretches: These vibrations will appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of a molecule, and these calculated spectra can be compared with the experimental spectra to aid in the assignment of the observed bands. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound analogues, IR spectra are characterized by specific absorption bands that confirm the presence of the core azetidin-2-one structure and its substituents.

The most significant feature in the IR spectra of azetidin-2-one derivatives is the carbonyl (C=O) stretching vibration of the β-lactam ring. mdpi.com Due to the inherent ring strain of the four-membered ring, this absorption appears at a relatively high frequency, typically in the range of 1735-1765 cm⁻¹. globalresearchonline.net Studies on various azetidinone derivatives have reported this characteristic band between 1739–1752 cm⁻¹. mdpi.com One analysis of a specific 3-chloro-substituted azetidin-2-one derivative identified the C=O group absorption at 1728.16 cm⁻¹. researchgate.net

Another key functional group is the hydroxyl (-OH) group of the hydroxymethyl substituent. This gives rise to a characteristic broad absorption band for O-H stretching vibrations, typically found in the region of 3550 to 3230 cm⁻¹. docbrown.info The broadening of this peak is a result of intermolecular hydrogen bonding. docbrown.info Other notable absorptions include C-H stretching vibrations from alkyl groups around 2900-3000 cm⁻¹ and C-O stretching vibrations between 1030-1260 cm⁻¹. docbrown.info The unique pattern of absorptions in the fingerprint region (approximately 1500 to 400 cm⁻¹) provides a distinctive signature for each specific analogue. docbrown.info

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| β-Lactam Carbonyl (C=O) | Stretching | 1735 - 1765 | globalresearchonline.net |

| β-Lactam Carbonyl (C=O) | Stretching | 1739 - 1752 | mdpi.com |

| Hydroxyl (O-H) | Stretching (Broad) | 3550 - 3230 | docbrown.info |

| Amide (N-H) | Stretching | ~1622 | mdpi.com |

| Alkyl (C-H) | Stretching | ~2900 - 3000 | docbrown.info |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique used for the unambiguous determination of the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.gov This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum, where bands can be positive or negative, provides a unique stereochemical fingerprint. nih.gov

The process involves comparing the experimental VCD spectrum of a compound with a theoretical spectrum calculated for a specific enantiomer. americanlaboratory.com These theoretical spectra are generated using quantum chemical methods, most commonly Density Functional Theory (DFT). nih.govresearchgate.net If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is confidently assigned as that of the enantiomer used for the calculation. americanlaboratory.com

VCD has proven to be a reliable alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize or are conformationally flexible. americanlaboratory.comresearchgate.net The technique is highly sensitive to the spatial arrangement of atoms and can effectively distinguish between diastereomers. researchgate.net For complex molecules that may exist as multiple thermally accessible conformers, computational analysis can be more demanding, but statistical tools and methods like the enantiomeric similarity index (ESI) have been developed to enhance the reliability of the assignment. researchgate.net The continuous advancements in VCD spectrometers and computational algorithms have made it an increasingly valuable tool in pharmaceutical research for delivering fast and reliable stereochemical assignments. americanlaboratory.com

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

Single-crystal X-ray diffraction is the gold standard for the unequivocal determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For analogues of this compound, X-ray crystallography can confirm the integrity of the β-lactam ring, define the conformation of the hydroxymethyl substituent relative to the ring, and detail intermolecular interactions such as hydrogen bonding in the crystal lattice. For instance, a crystallographic study of a related compound, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, revealed that molecules were linked by strong O—H⋯O and weak C—H⋯O hydrogen bonds, forming distinct ribbon-like structures in the crystal. nih.gov

The analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. While obtaining a suitable single crystal can be a challenge, the resulting structural data is unparalleled in its detail and accuracy. The structure of 3-acetyloxazolin-2-one, for example, was determined to have an orthorhombic crystal system and a Pbca space group. mdpi.com Such data serves as the definitive proof of a compound's solid-state structure and absolute configuration. nih.gov

| Compound | Formula | Crystal System | Space Group | Key Finding | Reference |

|---|---|---|---|---|---|

| 3-Acetyloxazolin-2-one | C₅H₅NO₃ | Orthorhombic | Pbca | Planar imide nitrogen with exocyclic C=O oriented anti to the ring N–C(=O) bond. | mdpi.com |

| 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | C₁₉H₂₁NO₂ | Orthorhombic | Pna2₁ | Piperidine ring adopts a chair conformation. Molecules are linked by O—H⋯O and C—H⋯O hydrogen bonds. | nih.gov |

| Oxazolin-2(3H)-one | C₃H₃NO₂ | Monoclinic | P2₁/n | Exists as hydrogen-bonded dimers. | mdpi.com |

Chemical Reactivity and Transformations of 3 Hydroxymethyl Azetidin 2 One

Ring Opening Reactions of the Azetidin-2-one (B1220530) Core

The inherent ring strain of the azetidin-2-one (or β-lactam) ring makes it susceptible to cleavage under various conditions, providing access to valuable acyclic structures.

Nucleophilic Ring Opening to Beta-Amino Derivatives

The carbonyl group of the lactam is an electrophilic site that readily undergoes attack by nucleophiles, leading to the opening of the four-membered ring. This reaction is a cornerstone for the synthesis of β-amino acids and their derivatives, which are important components of peptides and other biologically active molecules. The reaction is often facilitated by the use of catalysts to control regioselectivity, especially in cases of unsymmetrical substitution. nih.gov For instance, the use of a cationic aluminum salen catalyst can direct the nucleophilic attack of nitrogen-containing nucleophiles to specific positions on similar strained rings like epoxides, highlighting the potential for controlled ring-opening of azetidin-2-ones. nih.gov

Reductive Transformations Leading to Azetidines and Gamma-Amino Alcohols

Reduction of the lactam carbonyl group in azetidin-2-ones can lead to two primary outcomes depending on the reducing agent and reaction conditions. Partial reduction can yield the corresponding azetidines, preserving the four-membered ring while converting the amide to an amine. More vigorous reduction, often employing powerful reducing agents like lithium aluminum hydride (LiAlH4), can lead to the complete reductive cleavage of the amide bond and the four-membered ring. nih.gov This process typically results in the formation of γ-amino alcohols. nih.govresearchgate.net For example, the reduction of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones with LiAlH4 has been shown to produce 3-aryl-2-(ethylamino)propan-1-ols through a series of intermediates. nih.gov

Functional Group Interconversions of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group at the C3 position offers a handle for a wide range of functional group transformations. These reactions allow for the introduction of various functionalities without altering the core azetidin-2-one structure. The hydroxymethyl group is crucial for certain biological activities, as it can be involved in phosphorylation reactions, a necessary activation step for some drugs. frontiersin.org

Common transformations include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing access to 3-formyl- or 3-carboxy-azetidin-2-ones.

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, which can serve as protecting groups or introduce new properties to the molecule.

Halogenation: Conversion of the alcohol to a halide (e.g., via Appel or Mitsunobu reactions) creates an electrophilic center for subsequent nucleophilic substitution reactions.

Azidation and Amination: The hydroxyl group can be displaced by an azide (B81097) or an amine, introducing nitrogen-containing functionalities.

Regioselective and Chemoselective Transformations of the Azetidin-2-one Scaffold

The presence of multiple reactive sites—the lactam carbonyl, the N-H bond, the α-protons, and the hydroxymethyl group—necessitates careful control over reaction conditions to achieve selective transformations.

N-Alkylation/Arylation: The nitrogen atom of the lactam can be functionalized through alkylation or arylation reactions. This is often achieved by deprotonation with a suitable base followed by reaction with an electrophile.

α-Functionalization: The protons on the carbon adjacent to the carbonyl group (C3) can be removed by a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of substituents at the C3 position.

Selective Protection: To achieve regioselectivity, it is often necessary to protect one or more functional groups. For instance, the hydroxyl group can be protected as a silyl (B83357) ether or a benzyl (B1604629) ether to prevent its reaction while other parts of the molecule are being modified.

Rearrangement and Ring Expansion Reactions to Diverse Heterocyclic Systems

The strained nature of the azetidin-2-one ring makes it a suitable precursor for rearrangement and ring expansion reactions, leading to the formation of larger and more diverse heterocyclic systems. nih.gov These transformations are often catalyzed by transition metals or promoted by heat or light. nih.govuni-wuerzburg.de

For example, ring expansion could potentially occur through cleavage of one of the ring bonds followed by insertion of a new atom or group of atoms. While specific examples for 3-(hydroxymethyl)azetidin-2-one are not extensively detailed in the provided context, the general reactivity patterns of β-lactams suggest that such transformations are feasible. nih.govuni-wuerzburg.de For instance, formal cross-dimerization reactions between three-membered aza-heterocycles and three- or four-membered ring ketones have been shown to produce a variety of N-heterocycles, indicating the potential for similar reactivity with azetidin-2-ones. nih.gov

Theoretical and Computational Investigations of 3 Hydroxymethyl Azetidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecules. These methods solve approximations of the Schrödinger equation to determine electronic structure and related properties. tandfonline.com

Electronic Structure and Conformational Analysis

The three-dimensional structure and electronic properties of 3-(Hydroxymethyl)azetidin-2-one are dictated by the interplay of its constituent functional groups: the four-membered β-lactam ring, the hydroxymethyl substituent at the C3 position, and the amide bond within the ring.

Electronic Structure: The electronic structure of the β-lactam ring is of primary interest. The ring strain and the properties of the amide bond (a partial double bond character for the C-N bond and a polarized carbonyl group) are key features. Quantum chemical methods can be used to calculate properties like atomic charges, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). For instance, studies on similar azide-containing molecules have used DFT to analyze how substituents affect the charge distribution and electronic properties of a functional group. mdpi.com The MEP would reveal the electrophilic and nucleophilic sites, with the carbonyl carbon being a primary site for nucleophilic attack, a critical step in the mechanism of action for many β-lactam antibiotics.

Conformational Analysis: The conformational landscape of this compound is determined by the orientation of the hydroxymethyl group relative to the azetidinone ring. The primary flexible dihedral angle is around the C3-C(hydroxymethyl) bond. Quantum chemical calculations, such as creating a Potential Energy Surface (PES) by systematically rotating this bond, can identify the most stable conformers (energy minima) and the energy barriers between them. nih.govresearchgate.net Studies on other small organic molecules and peptides have successfully used DFT methods (e.g., B3LYP with various basis sets) to perform comprehensive conformational analyses, identifying numerous stable conformers and their relative energies. nih.govpreprints.org For this compound, the stability of different conformers would likely be influenced by the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the lactam ring. The planarity and strain of the four-membered ring are also critical structural parameters that are accurately described by these computational methods. nih.gov

Prediction of Spectroscopic Properties and Chiroptical Data (e.g., VCD spectra)

Quantum chemistry allows for the a priori prediction of various spectroscopic data, which can be compared with experimental results to confirm molecular structures.

Spectroscopic Properties: Methods like DFT can accurately calculate vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. nih.gov For example, DFT calculations have been used to compare calculated NMR parameters with experimental values to confirm the conformations of complex heterocyclic systems. researchgate.net

Chiroptical Data: Since this compound is a chiral molecule (assuming a specific stereoisomer like the (S)- or (R)-enantiomer), chiroptical techniques such as Vibrational Circular Dichroism (VCD) are particularly valuable. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. It is highly sensitive to the absolute configuration and conformation of a molecule in solution. researchgate.net

The prediction of VCD spectra is a computationally intensive task but has been successfully applied to other β-lactam derivatives. researchgate.net The process involves:

Performing a conformational search to identify all significant low-energy conformers.

Optimizing the geometry and calculating the vibrational frequencies and VCD intensities for each conformer, typically using DFT.

Generating a final, Boltzmann-averaged spectrum based on the relative Gibbs free energies of the conformers. rsc.org

This theoretical spectrum can then be compared with an experimental VCD spectrum to unambiguously determine the absolute configuration of the synthesized molecule. researchgate.netrsc.org The distinct VCD features are extremely sensitive to local stereochemistry, making this a powerful tool for structural elucidation. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling techniques are used to simulate how a ligand like this compound might behave in a biological environment, particularly how it interacts with protein targets such as enzymes.

Ligand-Protein Interaction Modeling within Enzyme Active Sites

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding the mechanism of enzyme inhibition and for structure-based drug design. mdpi.com

While direct docking studies on the parent this compound are not prominent in the literature, research on its derivatives provides significant insight. A study on a series of ester derivatives of (S)-1-(pent-4'-enoyl)-4-(hydroxymethyl)-azetidin-2-one investigated their inhibitory activity against human fatty acid amide hydrolase (hFAAH). tandfonline.comnih.gov Docking simulations were performed to explain the observed biological activity. The modeling suggested that the orientation of the lipophilic chains on the azetidinone core was critical for effective binding within the enzyme's active site. The study highlighted the importance of interactions with the catalytic triad (B1167595) of the enzyme and the role of water molecules in mediating these interactions. tandfonline.com

Similarly, other azetidin-2-one (B1220530) derivatives have been modeled as inhibitors for various enzymes, including the epidermal growth factor receptor (EGFR) and histone deacetylases (HDACs). researchgate.netnih.gov These studies typically show the β-lactam core or its substituents forming key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, such as with MET769 or LYS721 in EGFR. researchgate.net

Table 1: Representative Docking Results for Azetidin-2-one Derivatives against EGFR This table is an illustrative example based on data for different azetidin-2-one derivatives, not the specific subject compound.

Data sourced from a study on proposed azetidine-2-one derivatives. researchgate.net

| Compound ID | PLP Fitness Score | Key Interacting Residues |

| A-1 | 60.86 | THR830, VAL702, MET769, GLY772 |

| A-2 | 77.79 | MET769, GLY695, VAL702, LEU764, MET742 |

| A-3 | 57.00 | LYS721, VAL702, LEU768 |

| Erlotinib (Ref) | 71.94 | - |

Conformational Analysis and Stability in Simulated Biological Environments

The conformation of a ligand can change significantly when it moves from a vacuum or simple solvent into the constrained and heterogeneous environment of an enzyme's active site. Computational methods can simulate these environments to understand the conformational stability and dynamics of the ligand.

Molecular Dynamics (MD) simulations are often used for this purpose. An MD simulation would model the solvated ligand-protein complex over time, allowing for the observation of conformational changes in both the ligand and the protein. This provides a more dynamic picture than static docking. Studies on β-lactamase enzymes, for instance, have used simulations to investigate the binding and hydrolysis of β-lactam antibiotics, revealing the dynamic nature of the interaction. nih.gov For this compound or its derivatives, MD simulations could reveal the stability of key hydrogen bonds, the flexibility of the hydroxymethyl side chain within the active site, and how water molecules mediate the binding, providing a deeper understanding of its interaction with a biological target. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. pharmdbm.com For a class of compounds like β-lactams, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts. unicamp.brresearchgate.net

While no QSAR studies focus solely on this compound, extensive QSAR modeling has been performed on the broader class of β-lactam antibiotics (penicillins and cephalosporins). researchgate.netnih.gov These studies are highly relevant as they establish the types of molecular descriptors that govern activity.

The general approach involves:

Assembling a dataset of related compounds with measured biological activity (e.g., minimum inhibitory concentration, MIC).

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the activity. researchgate.netnih.gov

Key molecular descriptors found to be important in QSAR models for β-lactams often include:

Topological Descriptors: These describe the connectivity and shape of the molecule. Examples include molecular connectivity indices (chi indices) and electrotopological state (E-State) indices, which have been successfully used to model the protein binding of β-lactams. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of frontier orbitals (HOMO/LUMO). They are crucial for describing reactivity and intermolecular interactions. unicamp.br

Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity, and topological polar surface area (TPSA) are often critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as activity. researchgate.net

A QSAR model for β-lactams might reveal, for example, that increased lipophilicity and the presence of aromatic rings enhance protein binding, while the presence of amine groups has a negative influence. nih.gov Such models provide a quantitative framework for understanding how structural modifications to the core azetidinone scaffold, such as changes to the hydroxymethyl group, would likely impact biological activity.

Table 2: Common Descriptor Classes in QSAR Studies of β-Lactams

| Descriptor Class | Examples | Relevance |

| Topological | Connectivity Indices, E-State Indices, Eccentric Connectivity Index | Describes molecular size, shape, branching, and atom accessibility. researchgate.netnih.gov |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Governs electrostatic and covalent interactions with the target. unicamp.br |

| Physicochemical | LogP, Topological Polar Surface Area (TPSA), Molar Refractivity | Relates to pharmacokinetics (ADME) and transport properties. researchgate.netnih.gov |

| Steric/3D | Steric Parameters (e.g., Verloop), CoMFA/CoMSIA Fields | Describes the three-dimensional shape and volume of the molecule. nih.gov |

Derivation of Molecular Descriptors for Biological Activity Prediction

In the field of computational drug design, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors, derived from the molecular structure, are essential for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural features of compounds with their biological activities. nih.gov For azetidin-2-one derivatives, a variety of molecular descriptors are typically calculated to predict their potential as therapeutic agents, particularly their antimicrobial and anticancer activities. nih.gov

Although specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of descriptor derivation are well-established from studies on analogous azetidin-2-one structures. These descriptors fall into several categories:

Topological Descriptors: These describe the connectivity of atoms in a molecule. For azetidin-2-one derivatives, indices such as the Balaban index (J) and valence molecular connectivity indices (⁰χv and ¹χv) have been shown to be significant in modeling antimicrobial activity. nih.gov These descriptors quantify aspects of the molecular shape and size.

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and can include properties like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the dipole moment. These descriptors are crucial for understanding the reactivity of the β-lactam ring, a key factor in the mechanism of action of β-lactam antibiotics. wikipedia.org The reactivity of the β-lactam is influenced by the pyramidalization of the nitrogen atom, which can be quantified by the parameter 'h'. wikipedia.org

Physicochemical Descriptors: Properties such as hydrophobicity (logP) and steric bulk are also critical. For instance, increased hydrophobicity at certain positions on the azetidinone ring can influence antibacterial activity.

A representative set of molecular descriptors that would be calculated for this compound in a typical QSAR study is presented in Table 1.

| Descriptor Class | Descriptor Name | Description |

| Topological | Balaban Index (J) | A topological index based on the distance sum of the molecule. |

| Valence Molecular Connectivity Index (¹χv) | Relates to the connectivity and valence state of atoms. | |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |

| Dipole Moment | A measure of the polarity of the molecule. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. |

Predictive Modeling for Rational Compound Design

Predictive modeling, particularly through QSAR, is a cornerstone of rational compound design. nih.gov The process involves creating a mathematical model that relates the molecular descriptors of a series of compounds to their known biological activities. nih.gov Once a statistically robust model is developed, it can be used to predict the activity of new, yet-to-be-synthesized compounds.

For the rational design of derivatives based on the this compound scaffold, a predictive QSAR model would be developed following these general steps:

Data Set Selection: A series of this compound analogs would be synthesized and their biological activity (e.g., antibacterial efficacy) would be determined.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that best correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

A validated QSAR model can then guide the design of new compounds. For example, if the model indicates that a higher value for a particular descriptor (e.g., a topological index) is associated with increased activity, medicinal chemists can design new analogs that are predicted to have this characteristic. This approach has been successfully applied to various azetidin-2-one derivatives to enhance their therapeutic potential. nih.gov

Recent advancements have also seen the application of artificial intelligence (AI) in the development of novel therapeutics based on the 3-hydroxymethyl-azetidine scaffold, highlighting the power of predictive modeling in modern drug discovery. nih.gov

Table 2 outlines the key components of a hypothetical predictive modeling workflow for the rational design of this compound derivatives.

| Modeling Step | Description | Example Tools/Methods |

| Dataset | A collection of this compound derivatives with measured biological activity. | Synthesized compounds with antibacterial testing data. |

| Descriptor Calculation | Generation of numerical representations of molecular properties. | Software like Dragon or PaDEL-Descriptor. |

| Model Development | Creation of a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). |

| Model Validation | Assessment of the model's robustness and predictive ability. | Leave-one-out cross-validation (q²), external test set prediction (R²pred). |

| Rational Design | In silico design of new compounds with potentially improved activity based on the model's insights. | Designing new derivatives with optimized descriptor values. |

Role of 3 Hydroxymethyl Azetidin 2 One As a Synthetic Building Block and Pharmacological Scaffold

A Versatile Building Block in Total Synthesis

The utility of the azetidin-2-one (B1220530) core, and specifically derivatives like 3-(hydroxymethyl)azetidin-2-one, extends to the total synthesis of intricate natural products and other biologically active molecules. The inherent strain of the four-membered ring provides a driving force for selective bond cleavage and subsequent functionalization, making it a powerful synthetic intermediate. nih.gov

One notable application is in the synthesis of carbapenem (B1253116) antibiotics, such as thienamycin. The key intermediate, (+)-4-acetoxy-3-hydroxyethyl-2-azetidinone, shares the core azetidinone structure and has been a focal point of extensive synthetic efforts. nih.gov Methodologies starting from carbohydrate precursors have been developed to construct this crucial building block enantiospecifically. nih.gov Furthermore, azetidin-2-ones serve as precursors for a variety of other biologically significant compounds, including aromatic β-amino acids, peptides, and amino sugars, demonstrating the broad applicability of this "β-lactam synthon method". nih.gov The ability to transform the azetidinone ring into diverse structures underscores its importance as a foundational element in complex molecule synthesis. researchgate.net

Crafting Enzyme Inhibitors with an Azetidin-2-one Heart

The azetidin-2-one scaffold is a well-established pharmacophore for the design of enzyme inhibitors. derpharmachemica.comglobalresearchonline.net Its electrophilic carbonyl group can react with nucleophilic residues, such as serine, in the active sites of various enzymes, leading to inhibition. tandfonline.comnih.gov This reactivity has been harnessed to develop inhibitors for a range of important therapeutic targets.

Unraveling the Mechanisms of Enzyme Inhibition

The versatility of the azetidin-2-one core is evident in its application as an inhibitor for a diverse array of enzymes, achieved by strategic modifications to the core structure.

Fatty Acid Amide Hydrolase (FAAH): Azetidin-2-one derivatives have been developed as inhibitors of FAAH, a key enzyme in the endocannabinoid system. tandfonline.com The mechanism of inhibition can be either reversible or irreversible. tandfonline.comresearchgate.net In the case of irreversible inhibition, the serine nucleophile in the FAAH active site attacks the carbonyl of the β-lactam ring. nih.gov This leads to the formation of a stable carbamate (B1207046) linkage, effectively inactivating the enzyme. nih.gov The design of these inhibitors often involves attaching lipophilic chains to the N1 and C3 positions of the azetidin-2-one ring to enhance binding and selectivity. tandfonline.com

Polymerase Theta (Polθ): More recently, 3-hydroxymethyl-azetidine derivatives have emerged as potent inhibitors of DNA Polymerase Theta (Polθ), a critical enzyme in DNA repair. nih.govdntb.gov.ua These inhibitors function through an allosteric mechanism, binding to a site distinct from the active site and trapping the polymerase on the DNA in a closed, inactive conformation. nih.gov This unique mechanism of action leads to synthetic lethality in cancer cells with deficiencies in homologous recombination, such as those with BRCA mutations. researchgate.netnih.gov

11β-Hydroxysteroid Dehydrogenase (11β-HSD): The azetidin-2-one scaffold has also been explored for the inhibition of 11β-HSD1, an enzyme implicated in metabolic diseases. nih.gov While some inhibitors have shown efficacy, studies suggest that their beneficial metabolic effects may not be solely due to 11β-HSD1 inhibition, indicating potential off-target mechanisms. nih.gov The design of these inhibitors often involves a hydrophobic linker connecting the azole ring to another polar part of the molecule, which appears to be favorable for inhibiting the related 11β-HSD2 isoform. nih.gov

Tubulin: Chiral azetidin-2-one derivatives have been synthesized as potent inhibitors of tubulin polymerization. nih.govmdpi.com These compounds act as microtubule-destabilizing agents by binding to the colchicine-binding site on tubulin. mdpi.com This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. nih.govmdpi.com The substitution pattern on the azetidin-2-one ring is crucial for their anti-tubulin activity. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Insight

The development of potent and selective azetidin-2-one-based enzyme inhibitors relies heavily on systematic structure-activity relationship (SAR) studies. These investigations explore how modifications to the core scaffold and its substituents influence inhibitory activity, providing crucial insights for optimizing lead compounds. nih.gov

For instance, in the development of FAAH inhibitors, SAR studies have revealed that the nature and position of lipophilic chains on the azetidin-2-one ring are critical for potency and selectivity. tandfonline.com Similarly, for thrombin inhibitors, a trans relationship between the substituents at the C-3 and C-4 positions of the β-lactam ring was found to be superior to a cis arrangement, and the presence of a C-4 substituent was essential for good inhibitory properties. nih.gov

The following table summarizes key SAR findings for various azetidin-2-one-based enzyme inhibitors:

| Target Enzyme | Key SAR Findings | References |

| Fatty Acid Amide Hydrolase (FAAH) | Lipophilic chains on N1 and C3 positions are crucial for activity. The electron-withdrawing properties of heterocyclic substituents influence potency. | tandfonline.comresearchgate.net |

| Thrombin | A trans relationship between C-3 and C-4 substituents is preferred. A C-4 substituent is essential for good inhibitory activity. Polar C-4 substituents can enhance selectivity over plasmin. | nih.gov |

| Polymerase Theta (Polθ) | 3-hydroxymethyl-azetidine acts as a bioisostere for pyrrolidin-3-ol. | nih.gov |

| 11β-Hydroxysteroid Dehydrogenase (11β-HSD1) | A hydrophobic linker connecting an azole ring to a polar moiety favors 11β-HSD2 inhibition. | nih.gov |

| Tubulin | The Z isomer of 3,3-diarylacrylonitriles is a more potent tubulin polymerization inhibitor than the E isomer. | nih.gov |

Bioisosteric Design: A Strategy for Novel Pharmacophores

The principle of bioisosterism, which involves the substitution of a molecular fragment with another that retains similar physical and chemical properties, is a cornerstone of modern drug design. estranky.sknih.gov The this compound moiety has been successfully employed as a bioisosteric replacement for other cyclic structures to create novel pharmacophores with improved properties. nih.govtcichemicals.com

A Gateway to Beta-Amino Acids and Peptidomimetics

The strained ring of this compound makes it an excellent precursor for the synthesis of β-amino acids and their derivatives. nih.govresearchgate.net The selective opening of the β-lactam ring provides access to these valuable building blocks, which are important components of many biologically active molecules and are used in the design of peptidomimetics. researchgate.netnih.gov

The synthesis of β-amino alcohols, which are versatile scaffolds in medicinal chemistry, can be achieved using azetidine-based starting materials. mdpi.com Furthermore, enantiomerically pure azetidin-2-ones can be transformed into various α,β-diamino acid derivatives, highlighting the versatility of this scaffold in accessing a diverse range of amino acid structures. acs.org The ability to generate stereochemically defined β-amino acids from azetidin-2-one precursors is a significant advantage in the synthesis of complex peptides and peptidomimetics with specific three-dimensional structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Hydroxymethyl)azetidin-2-one, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves ring-opening or functionalization of azetidinone precursors. For example, hydroxymethyl groups can be introduced via nucleophilic substitution or catalytic hydrogenation. Reaction optimization includes adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometry of reagents like triethylamine or palladium catalysts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to confirm regiochemistry and functional groups.

- FT-IR for hydroxyl (-OH) and carbonyl (C=O) stretching frequencies.

- HPLC-MS for purity assessment (>95%) and molecular ion verification.

- Melting point analysis to compare with literature values (if available).

- Validation : Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What safety protocols are critical when handling azetidinone derivatives in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing volatile byproducts.

- Emergency Procedures : In case of skin contact, rinse immediately with water (≥15 minutes) and remove contaminated clothing. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

- Storage : Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to target proteins (e.g., enzymes or receptors). Validate docking poses with MD simulations (GROMACS/AMBER) .

- ADME Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) based on hydrophobicity and hydrogen-bonding capacity .

- Data Interpretation : Compare computational results with in vitro assays (e.g., IC₅₀ values) to identify discrepancies, which may arise from solvation effects or protein flexibility .

Q. How can researchers address contradictions in solubility data for azetidinone derivatives across solvents?

- Methodological Answer :

- Experimental Reassessment : Conduct systematic solubility tests (e.g., shake-flask method) in polar (water, DMSO) and non-polar (hexane) solvents. Use UV-Vis spectroscopy or gravimetric analysis for quantification.

- Theoretical Modeling : Apply Hansen solubility parameters or COSMO-RS simulations to predict solvent compatibility .

- Case Study : For this compound, solubility in DMSO (84.2 mg/mL) vs. water (38.9 mg/mL) highlights the role of hydrogen-bond acceptor capacity .

Q. What strategies optimize the regioselective introduction of hydroxymethyl groups into azetidin-2-one scaffolds?

- Methodological Answer :

- Catalytic Approaches : Use transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of propargyl or allyl precursors.

- Protecting Groups : Temporarily block reactive sites (e.g., amines with Boc groups) to direct hydroxymethylation to desired positions.

- Kinetic Control : Optimize reaction time and temperature to favor thermodynamically unstable intermediates .

- Validation : Characterize regioselectivity via NOESY NMR or X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.